molecular formula C20H26N2O2 B7151352 N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7151352
M. Wt: 326.4 g/mol
InChI Key: PRCQLCGPMUWBLB-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structural features, including cyclopropyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl groups can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Acylation: The phenylacetyl group is introduced through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the cyclopropyl and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and pyrrolidine-containing molecules in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug development or as a tool in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate biological pathways could make it useful in treating diseases or as a lead compound for developing new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism by which N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: can be compared with other cyclopropyl and pyrrolidine-containing compounds, such as:

Uniqueness

What sets this compound apart is its combination of cyclopropyl groups, a pyrrolidine ring, and a phenylacetyl moiety

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential and develop new uses for this intriguing compound.

Properties

IUPAC Name

N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-18(13-15-5-2-1-3-6-15)22-12-4-7-17(22)19(24)21-14-20(10-11-20)16-8-9-16/h1-3,5-6,16-17H,4,7-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCQLCGPMUWBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC3(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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